molecular formula C23H25N3O3 B14938163 trans-N-(3-methoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

trans-N-(3-methoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

Cat. No.: B14938163
M. Wt: 391.5 g/mol
InChI Key: VLHIJHSARPSERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TRANS-N-(3-METHOXYPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-N-(3-METHOXYPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. Common synthetic routes may include:

    Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Functionalization: The quinazolinone core can be further functionalized by introducing the methoxyphenyl and cyclohexanecarboxamide groups through various coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

TRANS-N-(3-METHOXYPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, it may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, quinazolinone derivatives are often explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of TRANS-N-(3-METHOXYPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores.

    Methoxyphenyl Derivatives: Compounds with similar methoxyphenyl groups.

    Cyclohexanecarboxamide Derivatives: Compounds with similar cyclohexanecarboxamide groups.

Uniqueness

The uniqueness of TRANS-N-(3-METHOXYPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C23H25N3O3/c1-29-19-6-4-5-18(13-19)25-22(27)17-11-9-16(10-12-17)14-26-15-24-21-8-3-2-7-20(21)23(26)28/h2-8,13,15-17H,9-12,14H2,1H3,(H,25,27)

InChI Key

VLHIJHSARPSERJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.